molecular formula C6H2ClN3S B1330599 6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbonitrile CAS No. 23576-90-1

6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbonitrile

Cat. No.: B1330599
CAS No.: 23576-90-1
M. Wt: 183.62 g/mol
InChI Key: AZVXNMOQCHVDQG-UHFFFAOYSA-N
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Description

6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbonitrile is a heterocyclic compound that contains both imidazole and thiazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities. The presence of a chloro substituent and a nitrile group in its structure makes it a versatile intermediate for the synthesis of various pharmacologically active molecules.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiazole with chloroacetonitrile in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The use of automated systems and real-time monitoring can further improve the reproducibility and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as carboxylic acids or aldehydes.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as primary or secondary amines, thiols, and alcohols can be used in the presence of a base like potassium carbonate.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Major Products Formed

    Substitution Reactions: Products include substituted imidazo[2,1-b][1,3]thiazoles with various functional groups.

    Reduction Reactions: Products include amines derived from the reduction of the nitrile group.

    Oxidation Reactions: Products include carboxylic acids or aldehydes, depending on the extent of oxidation.

Scientific Research Applications

6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbonitrile has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor modulators.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloroimidazo[2,1-b][1,3]thiazole-5-carboxylic acid
  • 6-Chloroimidazo[2,1-b][1,3]thiazole-5-methyl
  • 6-Chloroimidazo[2,1-b][1,3]thiazole-5-amine

Uniqueness

6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbonitrile is unique due to the presence of both a chloro substituent and a nitrile group, which confer distinct reactivity and biological activity

Properties

IUPAC Name

6-chloroimidazo[2,1-b][1,3]thiazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClN3S/c7-5-4(3-8)10-1-2-11-6(10)9-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZVXNMOQCHVDQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC(=C(N21)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20318578
Record name 6-chloroimidazo[2,1-b][1,3]thiazole-5-carbonitrile
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Molecular Weight

183.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23576-90-1
Record name 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile
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Record name NSC 332736
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Record name 23576-90-1
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Record name 6-chloroimidazo[2,1-b][1,3]thiazole-5-carbonitrile
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Record name 6-chloroimidazo[2,1-b][1,3]thiazole-5-carbonitrile
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